molecular formula C8H11N3S B2729785 (Benzylamino)thiourea CAS No. 7449-43-6

(Benzylamino)thiourea

Cat. No. B2729785
CAS RN: 7449-43-6
M. Wt: 181.26
InChI Key: FMKMPJXDAVADRQ-UHFFFAOYSA-N
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Description

“(Benzylamino)thiourea” is a compound that can be understood as a combination of benzylamine and thiourea . Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Thiourea is an organosulfur compound that is used in various fields such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

Thiourea can be synthesized by several methods, including the reaction of benzyl chloride and ammonia . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . A continuous-flow synthesis of thioureas in a multicomponent reaction starting from isocyanides, amidines, or amines and sulfur has also been developed .


Molecular Structure Analysis

The molecular structure of thiourea and its complexes has been studied using various methods such as X-ray, DFT, NBO, AIM, and RDG analyses . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated .


Chemical Reactions Analysis

Thiourea and its derivatives are known to participate in various chemical reactions. For instance, they have been used in the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins .


Physical And Chemical Properties Analysis

Thiourea is a colorless crystalline solid with a melting point of 170-182°C . It is soluble in water and ethanol, and slightly soluble in ether . The physical nature and solubility of reagents in water are responsible for the observed reaction rate and selectivity .

Scientific Research Applications

Metabolic and Health-related Applications

  • Benzylamine and Metabolic Syndrome: Benzylamine, found in Moringa oleifera, has shown potential in treating metabolic syndrome. A study demonstrated that chronic oral administration of benzylamine improved glucose tolerance, reduced body weight gain, fasting blood glucose, total plasma cholesterol, and hyperglycemic response in insulin-resistant mice. This suggests a role for benzylamine in managing conditions like diabetes and obesity (Iffiú-Soltész et al., 2010).

Catalysis and Synthesis

  • Synthesis of 2-(N-Arylamino)benzothiazoles

    The solid-phase synthesis of 2-(N-arylamino)benzothiazoles has been achieved using polymer-supported tribromide, showing significant efficiency under microwave irradiation. This method provides environmental benefits and reusability of the catalyst, showcasing the utility in green chemistry (Nahakpam et al., 2015).

  • Mechanistic Study in Compound Formation

    A study explored the formation of compounds from N,N'-diphenylthioureas and N-substituted-N'-benzoylthioureas. It highlighted the influence of electron-donating and withdrawing groups in these reactions, contributing to a deeper understanding of chemical synthesis and mechanisms (Laitonjam & Nahakpam, 2018).

Agricultural Applications

  • Growth Stimulation in Agriculture

    Benzylamino purine (BA) has been used to stimulate lateral bud growth in young apple trees. Its effectiveness depends on multiple factors including the presence of fruit and the growth state of the plant, showing its potential use in agriculture and horticulture (Kender & Carpenter, 1972).

  • Influence on Fruit-Set and Seed Development

    BA has been observed to significantly increase fruit-set and seed yield in certain soybean genotypes, demonstrating its utility in enhancing agricultural productivity (Crosby et al., 1981).

Miscellaneous Applications

  • Synthesis of Novel Analogs

    The synthesis of novel analogs of dendrodoine, including 2-(4-Amino-2-arylaminothiazol-5-oyl)benzothiazoles, has been reported. These compounds, derived from thioureas, are significant for their potential biological activities (Reji & Rajasekharan, 2009).

  • Corrosion Inhibition in Materials Science

    Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effect against steel in acidic solutions, indicating their potential application in materials science and engineering (Hu et al., 2016).

Safety And Hazards

Thiourea is considered hazardous by the 2012 OSHA Hazard Communication Standard . It poses risks such as acute oral toxicity, carcinogenicity, and reproductive toxicity .

Future Directions

Thiourea and its derivatives have shown promising potential in various fields. For instance, they have been used in the synthesis of potent inhibitors of alkaline phosphatase that can be used in future for treating different types of cancer . Another study suggests that thiourea-containing compounds could be used in the future for the synthesis of more potent inhibitors of glucose-6-phosphatase .

properties

IUPAC Name

(benzylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H3,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKMPJXDAVADRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzylamino)thiourea

Citations

For This Compound
2
Citations
IJ McAlpine - 1998 - search.proquest.com
… An acetone/water mixture with a catalytic amount of p-toluenesulfonic acid converted the o-benzylamino thiourea 1.4 into the o-hydroxy thiourea 1.5 in 68% yield. …
Number of citations: 2 search.proquest.com
MB Lauber, R Fröhlich, J Paradies - Synthesis, 2012 - thieme-connect.com
… This imine was reduced in 69% yield to the secondary N-benzylamino thiourea 15. As evident from the crystal structure analysis, 15 adopts almost the same conformation as 5 (Figure […
Number of citations: 11 www.thieme-connect.com

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